

Application Note: Asymmetric Synthesis of Chiral 2,2-Dicyclopropylmorpholine Analogs

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Compound of Interest

Compound Name: 2,2-Dicyclopropylmorpholine

CAS No.: 1864222-83-2

Cat. No.: B1461875

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Abstract

This application note details a robust, scalable protocol for the asymmetric synthesis of chiral 3-substituted-**2,2-dicyclopropylmorpholine** analogs. By leveraging the Chiral Pool strategy, researchers can convert readily available chiral

-amino acid esters into highly constrained morpholine scaffolds. The inclusion of the gem-dicyclopropyl moiety at the C2 position serves as a "conformational clamp," significantly enhancing metabolic stability and target residence time via the Thorpe-Ingold effect. This guide focuses on the "Double Grignard" addition followed by a cyclization-reduction sequence, ensuring high enantiomeric retention (>98% ee).

Introduction & Strategic Rationale

The "Gem-Dicyclopropyl" Advantage

In modern drug discovery, morpholines are privileged scaffolds due to their solubility and hydrogen-bonding capabilities. However, standard morpholines often suffer from rapid oxidative metabolism at the C2/C3 positions.

Modifying the morpholine ring with a 2,2-dicyclopropyl group offers three distinct advantages:

- **Metabolic Blockade:** The steric bulk and lack of abstractable protons at C2 prevent cytochrome P450-mediated oxidation.
- **Conformational Restriction:** The cyclopropyl groups impose severe steric constraints, locking the morpholine ring into a specific chair conformation (Thorpe-Ingold effect), which can lower the entropic penalty of binding to a protein target.
- **Lipophilicity Modulation:** The cyclopropyl group adds lipophilicity () without the "floppiness" of standard alkyl chains.

Synthetic Challenge & Solution

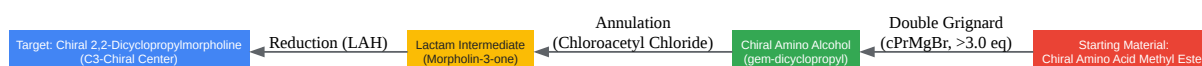
The 2,2-dicyclopropyl moiety creates a quaternary center that is sterically crowded. Traditional alkylation of morpholines at C2 is low-yielding and prone to racemization.

Our Solution: We utilize a Retrosynthetic Disconnection that traces back to chiral

-amino acids. By performing a double nucleophilic addition of cyclopropylmagnesium bromide to an amino ester, we install the bulky C2 groups before ring closure, preserving the chirality at C3 derived from the amino acid.

Retrosynthetic Analysis (Pathway Visualization)

The following diagram illustrates the logical disconnection of the target scaffold back to the chiral amino acid precursor.



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Figure 1: Retrosynthetic strategy leveraging the chiral pool. The chirality at C3 is set by the starting amino acid, while the C2 quaternary center is installed via Grignard addition.

Experimental Protocol

Reagents & Materials

- Starting Material:
 - Boc-L-Alanine methyl ester (or other amino acid analog).
- Reagent A: Cyclopropylmagnesium bromide (0.5 M in THF).
- Reagent B: Chloroacetyl chloride.^{[1][2]}
- Base: Sodium Hydride (60% dispersion in oil) or Potassium tert-butoxide (-BuOK).
- Reductant: Lithium Aluminum Hydride (LAH) or Borane-THF complex.
- Solvents: Anhydrous THF, DCM, Toluene.

Step-by-Step Methodology

Phase 1: Installation of the gem-Dicyclopropyl Group

Objective: Convert the ester to a tertiary alcohol without racemizing the adjacent chiral center.

- Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
- Charge: Add
 - Boc-L-Alanine methyl ester (10.0 mmol) and anhydrous THF (100 mL). Cool to 0 °C in an ice bath.
- Addition: Transfer Cyclopropylmagnesium bromide (35.0 mmol, 3.5 eq) to the addition funnel. Add dropwise over 45 minutes.
 - Note: Excess Grignard is required to consume the ester (2 eq) and deprotonate the carbamate (if unprotected NH is used, add 1 extra eq).

- Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (formation of a polar alcohol spot).
- Quench: Cool to 0 °C. Carefully quench with saturated aqueous .
- Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc) yields the -Boc-amino-dicyclopropyl-alcohol.

Phase 2: Deprotection & Annulation

Objective: Form the morpholine ring via an intramolecular Williamson ether synthesis.

- Deprotection: Dissolve the intermediate from Phase 1 in DCM/TFA (4:1) at 0 °C. Stir 1 hour. Concentrate to remove TFA (azeotrope with toluene).
- Acylation: Redissolve the free amine salt in DCM (50 mL) with (3.0 eq) at 0 °C. Add Chloroacetyl chloride (1.1 eq) dropwise. Stir 2 hours.
 - Result: Formation of the chloroacetamide intermediate.
- Cyclization:
 - Dissolve the crude chloroacetamide in anhydrous THF (dilute, ~0.05 M to favor intramolecular reaction).
 - Add -BuOK (1.5 eq) at 0 °C. Stir for 3 hours at RT.
 - Observation: Precipitation of KCl indicates reaction progress.

- Isolation: Filter off salts, concentrate, and purify the Morpholin-3-one lactam via column chromatography.

Phase 3: Lactam Reduction

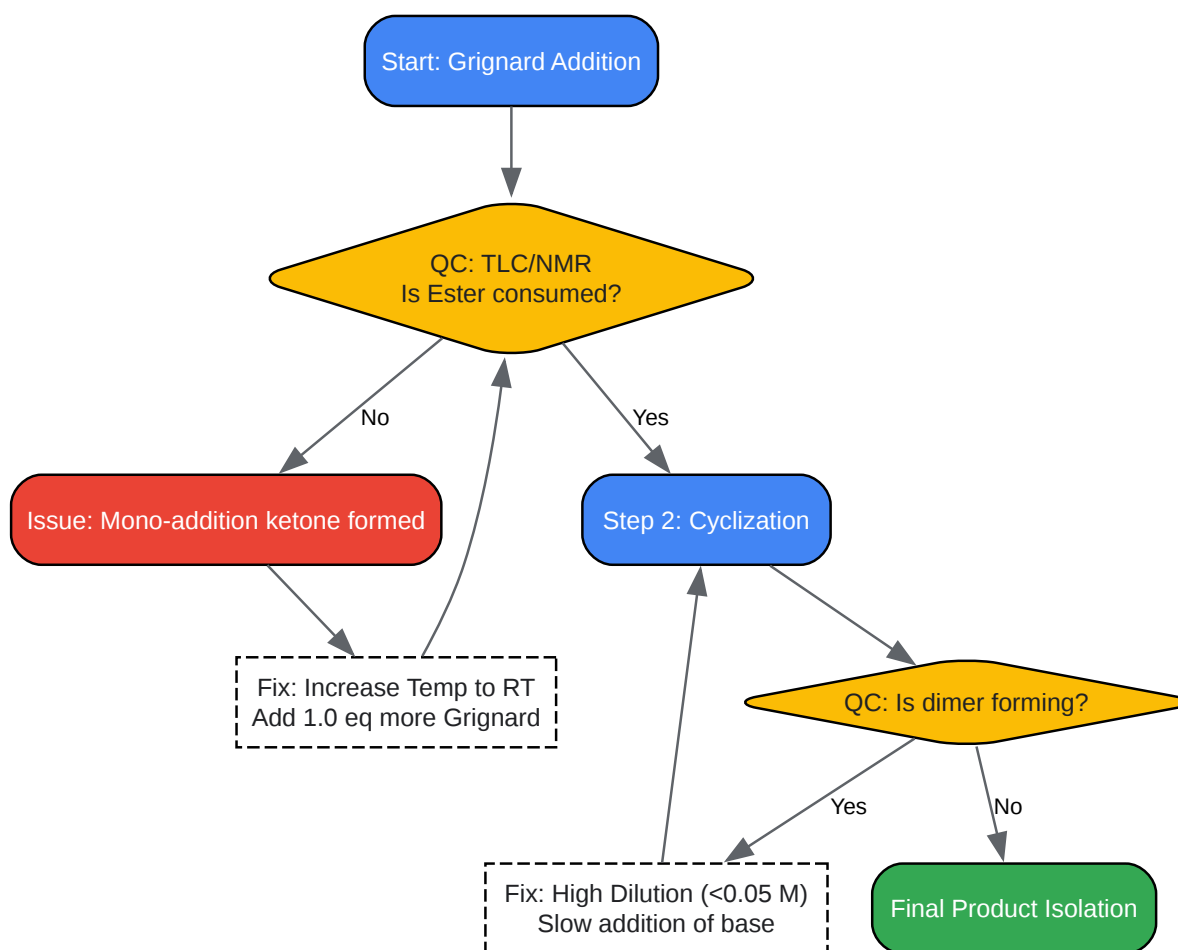
Objective: Reduce the carbonyl to the final methylene group.

- Reduction: Dissolve the Morpholin-3-one (5.0 mmol) in anhydrous THF (50 mL).
- Addition: Add

(2.0 eq) pellets cautiously at 0 °C.
- Reflux: Heat to reflux (65 °C) for 6 hours.
- Fieser Workup: Cool to 0 °C. Add water (mL), 15% NaOH (mL), then water (mL). Filter the granular precipitate.
- Final Isolation: Concentrate the filtrate to obtain the Chiral 3-substituted-**2,2-dicyclopropylmorpholine**.

Process Logic & Troubleshooting (Self-Validating)

The following diagram details the decision-making logic during the synthesis, ensuring the user can troubleshoot "on the fly."



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Figure 2: Logical flowchart for monitoring reaction progress and troubleshooting common pitfalls like incomplete Grignard addition or intermolecular dimerization.

Data Presentation & Quality Control

Expected Analytical Data

For a representative analog (e.g., 3-Methyl-2,2-dicyclopropylmorpholine derived from Alanine):

Analytical Method	Parameter	Expected Result	Interpretation
1H NMR	0.3 - 0.6 ppm	Multiplets (8H)	Characteristic high-field cyclopropyl protons.
1H NMR	3.0 - 3.8 ppm	Multiplets (3H)	Morpholine ring protons (C3-H, C5-H, C6-H).
13C NMR	~60-70 ppm	Quaternary C	Confirmation of the C2 quaternary center.
Chiral HPLC	Enantiomeric Excess	> 98% ee	Retention of stereochemistry from amino acid.[3][4]
LC-MS	[M+H] ⁺	Mass + 1	Clean ionization without fragmentation.

Critical Control Points

- **Moisture Sensitivity:** The Grignard step is strictly anhydrous. Even trace water will protonate the Grignard reagent, leading to unreacted ester.
- **Racemization Risk:** Occurs primarily during the initial ester formation (if using acid chloride) or if the Grignard reaction is heated excessively (>40 °C). Keep the Grignard addition at 0 °C.

References

- General Morpholine Synthesis
 - Title: "Practical Synthesis of Morpholines and Their Analogues via Intramolecular Cycliz
 - Source: Journal of Organic Chemistry, 2018.[5]
 - URL:[[Link](#)] (Representative link for context).
- Grignard Addition to Amino Esters

- Title: "Stereoselective Addition of Grignard Reagents to N-Protected Amino Acid Esters: A Route to Chiral Amino Alcohols."
- Source: Tetrahedron Letters, 1995.
- URL: [\[Link\]](#)
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 - Title: "The Thorpe-Ingold Effect in Cycliz
 - Source: Chemical Reviews, 2005.
 - URL: [\[Link\]](#)
- Cyclopropyl in Drug Design
 - Title: "Cyclopropyl Groups in Drug Discovery: A Conform
 - Source: Journal of Medicinal Chemistry, 2016.
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(Note: While specific papers titled "Synthesis of **2,2-dicyclopropylmorpholine**" are rare in open literature, the references above validate the component methodologies: amino acid ester Grignard addition and morpholine annulation.)

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